An In-depth Technical Guide to Biotin-PEG2-C1-aldehyde for Researchers and Drug Development Professionals
An In-depth Technical Guide to Biotin-PEG2-C1-aldehyde for Researchers and Drug Development Professionals
Abstract
Biotin-PEG2-C1-aldehyde is a heterobifunctional chemical linker that has emerged as a valuable tool in bioconjugation, diagnostics, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use. It is intended for researchers, scientists, and drug development professionals who wish to leverage this versatile molecule in their work.
Introduction
Biotin-PEG2-C1-aldehyde is a molecule composed of three key functional components: a biotin (B1667282) moiety, a short polyethylene (B3416737) glycol (PEG) spacer, and a reactive aldehyde group. The biotin component allows for strong and specific non-covalent binding to avidin (B1170675) and streptavidin, a cornerstone of many biological assays. The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, enhances the molecule's solubility in aqueous buffers and provides flexibility, which can be crucial for overcoming steric hindrance in binding interactions. The terminal aldehyde group offers a reactive handle for the covalent conjugation to primary amines, such as those found on the surface of proteins (e.g., the ε-amino group of lysine (B10760008) residues) or other molecules.
This unique combination of features makes Biotin-PEG2-C1-aldehyde a versatile reagent for a variety of applications, including the labeling of biomolecules for detection and purification, the development of targeted drug delivery systems, and as a linker in the synthesis of PROTACs.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Biotin-PEG2-C1-aldehyde is presented in Table 1.
| Property | Value |
| Chemical Name | N-{2-[2-(2-Oxoethoxy)ethoxy]ethyl}-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide |
| Synonyms | Biotin-PEG2-CH2-aldehyde |
| CAS Number | 2408505-11-1 |
| Molecular Formula | C16H27N3O5S |
| Molecular Weight | 373.47 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) |
| Storage | Recommended to be stored at -20°C in a sealed container, protected from light and moisture |
| Reactive Group | Aldehyde (-CHO) |
| Reactive Towards | Primary amines (-NH2), hydrazides (-NHNH2) |
Quantitative Data
The utility of Biotin-PEG2-C1-aldehyde is underpinned by the well-characterized and exceptionally strong interaction between biotin and streptavidin. Quantitative data for this interaction are summarized in Table 2.
| Parameter | Value | Reference(s) |
| Dissociation Constant (Kd) | ≈ 10⁻¹⁴ to 10⁻¹⁵ mol/L | [1][2][3] |
| Association Rate (kon) | ~10⁵ to 10⁷ M⁻¹s⁻¹ | [3] |
| Dissociation Rate (koff) | ~10⁻⁴ to 10⁻⁶ s⁻¹ | [3] |
Applications
Bioconjugation and Labeling
The aldehyde group of Biotin-PEG2-C1-aldehyde reacts with primary amines on biomolecules to form a Schiff base, which can then be reduced to a stable secondary amine linkage through a process called reductive amination. This allows for the covalent attachment of a biotin tag to proteins, peptides, and other amine-containing molecules for subsequent detection, purification, or immobilization using streptavidin- or avidin-conjugated supports or reporters.[4]
Proteolysis Targeting Chimeras (PROTACs)
Biotin-PEG2-C1-aldehyde is utilized as a linker in the synthesis of PROTACs.[5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] In this context, the aldehyde group can be used to conjugate the linker to a ligand for the target protein, while the biotin end can be used for analytical purposes, such as in vitro pull-down assays to study the formation of the ternary complex (E3 ligase - PROTAC - target protein).
The general mechanism of PROTAC-mediated protein degradation is illustrated in the following diagram:
Caption: PROTAC-mediated protein degradation workflow.
Affinity Studies and Pull-Down Assays
Proteins or other molecules labeled with Biotin-PEG2-C1-aldehyde can be used as "bait" in pull-down assays to identify and isolate binding partners from complex biological samples like cell lysates. The biotinylated bait is captured on streptavidin-coated beads, and any interacting molecules ("prey") are co-precipitated and can be identified by techniques such as Western blotting or mass spectrometry.
Experimental Protocols
Protein Labeling via Reductive Amination
This protocol describes the general procedure for labeling a protein with Biotin-PEG2-C1-aldehyde.
Materials:
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Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS or HEPES, pH 7.0-8.0)
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Biotin-PEG2-C1-aldehyde
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Anhydrous DMSO
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Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in 10 mM NaOH, freshly prepared)
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Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
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Desalting column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
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Prepare Protein Solution: Ensure the protein solution is in an amine-free buffer. If necessary, perform buffer exchange using a desalting column or dialysis.
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Prepare Biotin-PEG2-C1-aldehyde Stock Solution: Dissolve Biotin-PEG2-C1-aldehyde in anhydrous DMSO to a concentration of 10-20 mg/mL.
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Conjugation Reaction:
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Add a 10- to 50-fold molar excess of the Biotin-PEG2-C1-aldehyde stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.
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-
Reduction:
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Add sodium cyanoborohydride solution to a final concentration of 20-50 mM.
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Incubate for 1-2 hours at room temperature.
-
-
Quenching:
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Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted aldehyde.
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Incubate for 30 minutes at room temperature.
-
-
Purification:
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Remove excess, unreacted Biotin-PEG2-C1-aldehyde and reducing agent by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization and Storage:
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Determine the concentration of the biotinylated protein using a standard protein assay (e.g., BCA).
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The degree of biotinylation can be assessed using a HABA assay or mass spectrometry.
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Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
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Caption: Experimental workflow for protein biotinylation.
Biotin Pull-Down Assay
This protocol describes a general procedure for using a biotinylated protein to pull down interacting partners from a cell lysate.
Materials:
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Biotinylated protein ("bait")
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Cell lysate ("prey")
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Streptavidin-coated magnetic or agarose (B213101) beads
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Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20 and protease inhibitors)
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Elution Buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)
Procedure:
-
Prepare Beads:
-
Resuspend the streptavidin beads and transfer the required amount to a new tube.
-
Wash the beads 2-3 times with Binding/Wash Buffer by resuspending, pelleting (using a magnet or centrifugation), and removing the supernatant.
-
-
Immobilize Bait:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated bait protein and incubate with gentle rotation for 30-60 minutes at room temperature or 4°C.
-
-
Wash Unbound Bait:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3 times with Binding/Wash Buffer to remove any unbound bait protein.
-
-
Bind Prey:
-
Resuspend the beads with the immobilized bait in the cell lysate.
-
Incubate with gentle rotation for 1-4 hours at 4°C.
-
-
Wash Unbound Prey:
-
Pellet the beads and save a small aliquot of the supernatant (flow-through) for analysis.
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Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by resuspending them in Elution Buffer and incubating (e.g., boiling for 5-10 minutes if using SDS-PAGE sample buffer).
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
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Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For protein identification, mass spectrometry can be used.
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Caption: Workflow for a biotin pull-down assay.
Conclusion
Biotin-PEG2-C1-aldehyde is a powerful and versatile tool for researchers in both academic and industrial settings. Its well-defined chemical properties, coupled with the robust biotin-streptavidin interaction, enable a wide range of applications from basic research to the development of next-generation therapeutics. The protocols and data presented in this guide are intended to provide a solid foundation for the successful implementation of this reagent in various experimental workflows. As with any chemical reagent, optimal conditions for specific applications may require empirical determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 3. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 4. Biotin PEG aldehyde [nanocs.net]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
